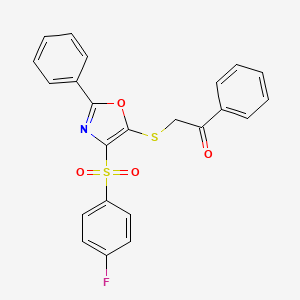
2-((4-((4-Fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)-1-phenylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-((4-Fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)-1-phenylethanone is a complex organic compound that features a combination of fluorophenyl, sulfonyl, oxazole, and thioether functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-((4-Fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)-1-phenylethanone typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This method involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of advanced catalysts and automated reaction systems to streamline the process.
化学反応の分析
Types of Reactions
2-((4-((4-Fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)-1-phenylethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
科学的研究の応用
2-((4-((4-Fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)-1-phenylethanone has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its derivatives may serve as probes or inhibitors in biochemical assays.
Industry: It may be used in the production of advanced materials with unique properties.
作用機序
The mechanism of action of 2-((4-((4-Fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)-1-phenylethanone involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .
類似化合物との比較
Similar Compounds
2-(4-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazole: Shares the oxazole and fluorophenyl groups but lacks the thioether linkage.
2-(4-Sulfamoylphenyl)pyrimidine: Contains a sulfonyl group and aromatic rings but differs in the core structure.
Uniqueness
2-((4-((4-Fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)-1-phenylethanone is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for developing new materials and pharmaceuticals.
生物活性
2-((4-((4-Fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)-1-phenylethanone, also known by its CAS number 850926-11-3, is a complex organic compound that exhibits significant potential in medicinal chemistry. Its unique structural features, including a sulfonyl group, an oxazole ring, and a phenyl ketone moiety, suggest various biological activities. This article provides a detailed examination of its biological activity based on diverse research findings.
Structural Characteristics
The molecular formula of the compound is C23H16FNO4S2. The structure can be represented as follows:
The mechanism of action for this compound primarily involves its interaction with specific molecular targets. The functional groups within the compound facilitate binding to enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to therapeutic effects such as anti-inflammatory and analgesic activities.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
1. Anti-inflammatory Activity
Studies have shown that oxazole derivatives often possess significant anti-inflammatory properties. For instance, certain oxazolone derivatives have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, which are key players in inflammation pathways .
2. Analgesic Activity
In vivo studies demonstrate that related compounds exhibit analgesic effects. For example, the analgesic efficacy was evaluated using the writhing test and hot plate test in mice, showing promising results for compounds containing similar structural motifs .
3. Antioxidant Activity
Compounds with oxazole rings have also been linked to antioxidant properties. The presence of specific substituents influences their ability to inhibit lipid peroxidation significantly .
Comparative Analysis with Similar Compounds
The following table summarizes some structural similarities and biological activities of compounds related to this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(4-(4-Bromophenyl)sulfonyl)phenol | Sulfonamide group, phenolic structure | Exhibits strong antibacterial activity |
| 4-(Fluorophenyl)thiazole | Thiazole ring, fluorine substitution | Known for antifungal properties |
| 2-(Phenoxymethyl)benzothiazole | Benzothiazole core, ether linkage | Displays anti-cancer activity |
Case Studies and Research Findings
Research has shown that the synthesis of this compound typically involves multi-step organic reactions such as the Suzuki–Miyaura coupling reaction. Molecular docking studies have been employed to predict binding affinities against pain-related targets like COX enzymes . Additionally, acute toxicity assessments indicate low toxicity levels in animal models, suggesting a favorable safety profile for further development .
特性
IUPAC Name |
2-[[4-(4-fluorophenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]sulfanyl]-1-phenylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FNO4S2/c24-18-11-13-19(14-12-18)31(27,28)22-23(29-21(25-22)17-9-5-2-6-10-17)30-15-20(26)16-7-3-1-4-8-16/h1-14H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOPCANNMGUWHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)SCC(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FNO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














